molecular formula C13H11FN2O2S B2983147 (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797892-82-0

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2983147
CAS No.: 1797892-82-0
M. Wt: 278.3
InChI Key: JFXBSDFOCBFVRC-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a fluorophenyl group, a thiazolyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Azetidinone Formation: The azetidinone ring is formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Coupling Reaction: The final step involves coupling the thiazole and azetidinone intermediates with a 2-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
  • (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
  • (2-Methylphenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Uniqueness

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance characteristics.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBSDFOCBFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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